molecular formula C14H8Cl2 B8119651 Bis(3-chlorophenyl)ethyne

Bis(3-chlorophenyl)ethyne

Cat. No.: B8119651
M. Wt: 247.1 g/mol
InChI Key: GJFPCVJNPSZBQC-UHFFFAOYSA-N
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Description

Bis(3-chlorophenyl)ethyne is a useful research compound. Its molecular formula is C14H8Cl2 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Precursor for Unsaturated Ring Systems

    Bis(trifluoromethylthio)ethyne, a related compound, is an excellent precursor for unsaturated ring systems, leading to the synthesis of various compounds such as 1,1-Dibromo-2,3-bis(trifluoromethylthio)cyclopropene and heterocyclic tetra (Haas & Krächter, 1985).

  • Formation of Carbon Allotropes

    Oxidative coupling of bis(2-ethynylphenyl)ethyne leads to the formation of tube- and onion-like closed-shell carbon particles, suggesting potential in designing novel carbon allotropes (Boese et al., 1997).

  • Photochromic Systems

    Thermally irreversible photochromic systems, specifically 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrate stable red-colored closed-ring forms with reversible photocyclization. This enables multiple coloration/decoloration cycles (Uchida et al., 1990).

  • Antibacterial Activity

    Complexes of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals exhibit high antibacterial activity, surpassing the free ligand in effectiveness (Sadeek et al., 2015).

  • Electrochromic Properties

    Bis(2-tetrathiafulvalenylethynylphenyl)ethynes show unique electrochromic and on-off switching properties in UV-vis-NIR spectra, attributed to conformational changes (Hasegawa et al., 2009).

  • Synthesis of Organometallic Complexes

    Various methods enable the synthesis of unique organometallic complexes, such as μ-1,3-bis(η5-tetramethylcyclopentadienyl)-1,1,3,3-tetramethyldisiloxane)[η2-bis(trimethylsilyl)ethyne]titanium(II) with high yield and thermal robustness (Horáček et al., 2002).

  • Mechanochemical Destruction of DDT

    Ball milling DDT in the presence of calcium oxide leads to its destruction, producing a graphitic product with some aromatic chloro and hydroxy substituents retained (Hall et al., 1996).

  • Synthesis of Cyclic Peroxides

    Manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen provides a new route for the synthesis of tetraphenyloctahydro-3,4,7,8-tetrao (Qian et al., 1992).

Properties

IUPAC Name

1-chloro-3-[2-(3-chlorophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFPCVJNPSZBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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